molecular formula C9H9N5O2 B15197532 4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid

4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B15197532
M. Wt: 219.20 g/mol
InChI Key: UFBOWSCCALFEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a triazole ring substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-diamino-1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups on the triazole ring can be oxidized to form nitro groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)benzoic acid.

    Reduction: Formation of 4-(3,5-diamino-1H-1,2,4-triazol-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-diamino-1H-1,2,4-triazol-1-yl)benzoic acid in medicinal applications involves its interaction with cellular targets to induce apoptosis in cancer cells. The compound can inhibit DNA synthesis and interfere with cellular replication processes, leading to cell death . The triazole ring and amino groups play a crucial role in binding to the molecular targets and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the triazole ring and the benzoic acid moiety, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals and its potential anticancer activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

4-(3,5-diamino-1,2,4-triazol-1-yl)benzoic acid

InChI

InChI=1S/C9H9N5O2/c10-8-12-9(11)14(13-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)(H4,10,11,12,13)

InChI Key

UFBOWSCCALFEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NC(=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.